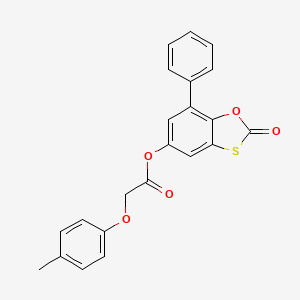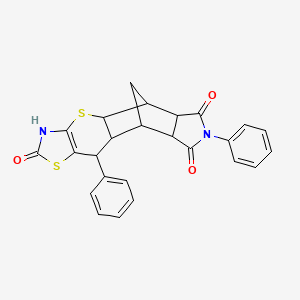
TSHR antagonist S37
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TSHR antagonist S37 is a selective and competitive antagonist of the thyrotropin receptor (TSHR). This compound is primarily used in scientific research to study the regulation of thyroid function and related pathological conditions such as Graves’ disease and thyroid tumors .
Méthodes De Préparation
The synthesis of TSHR antagonist S37 involves multiple steps, starting with the preparation of the core scaffold. The synthetic route typically includes the formation of the thiazolo[5’,4’:5,6]thiopyrano[2,3-f]isoindole structure through a series of cyclization and condensation reactions. The reaction conditions often involve the use of organic solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .
For industrial production, the compound is synthesized in larger quantities using optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product specifications .
Analyse Des Réactions Chimiques
TSHR antagonist S37 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced with others.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
TSHR antagonist S37 has a wide range of scientific research applications:
Chemistry: It is used as a tool to study the structure-activity relationship of TSHR and to develop new TSHR modulators.
Biology: The compound is used to investigate the role of TSHR in various biological processes, including cell proliferation and differentiation.
Medicine: this compound is used in preclinical studies to explore its potential therapeutic effects in treating thyroid-related disorders such as Graves’ disease and thyroid cancer.
Industry: The compound is used in the development of diagnostic assays for thyroid function and in the production of research reagents
Mécanisme D'action
TSHR antagonist S37 exerts its effects by selectively binding to the thyrotropin receptor, thereby inhibiting its activation by thyrotropin or autoantibodies. This inhibition prevents the downstream signaling pathways mediated by G proteins and β-arrestins, which are involved in the regulation of thyroid hormone synthesis and secretion. By blocking TSHR activation, the compound can modulate thyroid function and mitigate the effects of hyperthyroidism and other thyroid-related disorders .
Comparaison Avec Des Composés Similaires
TSHR antagonist S37 is unique in its high selectivity and competitive inhibition of the thyrotropin receptor. Similar compounds include:
TSHR antagonist S37a: A highly selective thyrotropin receptor antagonist with potential for treating Graves’ orbitopathy.
TSHR antagonist S37b: A less effective enantiomer of TSHR antagonist S37a, showing minor inhibition of the thyrotropin receptor.
NCGC00242595: A neutral antagonist at TSHR, used to distinguish between effects of TSH and autoantibodies.
These compounds share similar structural features but differ in their efficacy, selectivity, and potential therapeutic applications .
Propriétés
Formule moléculaire |
C25H20N2O3S2 |
|---|---|
Poids moléculaire |
460.6 g/mol |
Nom IUPAC |
9,14-diphenyl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione |
InChI |
InChI=1S/C25H20N2O3S2/c28-23-18-14-11-15(19(18)24(29)27(23)13-9-5-2-6-10-13)20-17(14)16(12-7-3-1-4-8-12)21-22(31-20)26-25(30)32-21/h1-10,14-20H,11H2,(H,26,30) |
Clé InChI |
YGFJFPYQZCZNIH-UHFFFAOYSA-N |
SMILES canonique |
C1C2C3C(C1C4C2C(=O)N(C4=O)C5=CC=CC=C5)SC6=C(C3C7=CC=CC=C7)SC(=O)N6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(5-methyl-1-benzofuran-3-yl)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11413584.png)
![9-(4-fluorophenyl)-14-phenyl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione](/img/structure/B11413590.png)
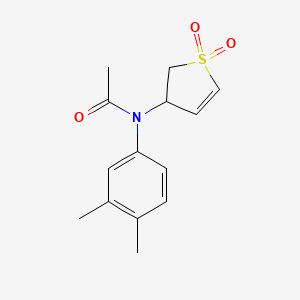
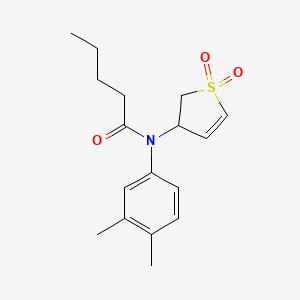
![N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11413609.png)
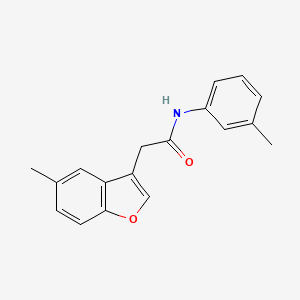
![4-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(2-ethylphenyl)pyrrolidin-2-one](/img/structure/B11413621.png)
![N-{2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}butanamide](/img/structure/B11413634.png)
![N-[2-(1-{3-[5-methyl-2-(propan-2-yl)phenoxy]propyl}-1H-benzimidazol-2-yl)ethyl]furan-2-carboxamide](/img/structure/B11413641.png)
![N,N-dimethyl-N'-{4-[(4-methylphenyl)sulfonyl]-2-(propylsulfonyl)-1,3-thiazol-5-yl}ethane-1,2-diamine](/img/structure/B11413646.png)
![N-(5-chloro-2-methoxyphenyl)-2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide](/img/structure/B11413647.png)
![N-{2-[(4-acetylpiperazin-1-yl)methyl]-1-methyl-1H-benzimidazol-5-yl}-4-methylbenzamide](/img/structure/B11413653.png)
![5-chloro-2-(propylsulfanyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B11413664.png)
